molecular formula C6H14ClNO2 B2380201 trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride CAS No. 1255705-11-3

trans-4-Ethoxytetrahydro-3-furanyl]amine hydrochloride

Cat. No.: B2380201
CAS No.: 1255705-11-3
M. Wt: 167.63
InChI Key: SPUPQWYXDKYKNX-GEMLJDPKSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO2.ClH/c1-2-9-6-4-8-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 167.64 . It’s soluble in water and polar organic solvents.

Scientific Research Applications

Pyrrole Formation from Hydroxynonenal and Primary Amines

  • The reaction between trans-4-hydroxy-2-nonenal (a lipid peroxidation product) and primary amines can lead to the formation of pyrroles, a significant reaction considering the physiological implications of 4-hydroxyalkenals binding to protein-based amino groups (Sayre et al., 1993).

Nucleophilic Substitution Reactions

  • trans-4-(para-Substituted phenoxy)-3-buten-2-ones react with primary amines, resulting in 4-alkylamino-3-buten-2-ones, shedding light on the kinetics and mechanism of these substitution reactions (Lartey & Fedor, 1979).

Synthesis of trans-4,5-Diaminocyclopent-2-enones

  • Heterometallic coordination clusters were synthesized and shown to be efficient catalysts for the synthesis of trans-4,5-diaminocyclopent-2-enones from 2-furaldehyde and primary or secondary amines (Griffiths et al., 2016).

Synthesis and Structural Characterization of Homo-Oligomers

  • The synthesis of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids with a γ-methoxy group was described, along with the preparation of their homo-oligomers, contributing to the understanding of solution secondary structures of these compounds (Giri et al., 2012).

Synthesis of Antitumor Agents

  • Synthesis and antitumor activities of 1-(tetrahydro-2-furanyl)-5-fluorouracil and related compounds were investigated, highlighting the potential of these compounds in cancer treatment (Yasumoto et al., 1978).

Inhibitors of Adenosine Deaminase

  • Synthesis of trans-4-(6-substituted-9-purinyl) cyclohexylcarbinols was conducted, which act as inhibitors of adenosine deaminase, a key enzyme in purine metabolism (Schaeffer & Odin, 1965).

Copper(II) Triflate as a Catalyst

  • Cu(OTf)2 was used as an efficient catalyst for the synthesis of trans-4,5-diamino-cyclopent-2-enones in water, demonstrating significant functional group tolerance and potential for application in chemical biology (Gomes et al., 2018).

Safety and Hazards

The compound has been classified as causing eye irritation and skin irritation . The safety pictograms associated with it are GHS07 . The hazard statements are H315 - H319, indicating that it causes skin irritation and serious eye irritation . The precautionary statements are P305 + P351 + P338, which advise to rinse cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

(3S,4R)-4-ethoxyoxolan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-2-9-6-4-8-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUPQWYXDKYKNX-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1COCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1COC[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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